

Flt3-IN-25: Application Notes and Protocols for AML Mouse Model Studies

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Compound of Interest		
Compound Name:	Flt3-IN-25	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Flt3-IN-25**, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in preclinical acute myeloid leukemia (AML) mouse model studies. The information is curated for professionals in oncology research and drug development to facilitate the evaluation of this compound's therapeutic potential.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a critical driver in a significant subset of acute myeloid leukemia (AML) cases. The internal tandem duplication (FLT3-ITD) mutation is the most common type, leading to constitutive activation of the kinase and subsequent downstream signaling that promotes leukemic cell proliferation and survival. **Flt3-IN-25** (also referred to as compound 17) is a novel and potent inhibitor of FLT3, demonstrating significant efficacy against both wild-type and mutated forms of the kinase, including the FLT3-ITD and D835Y mutations.[1] Preclinical studies have highlighted its potential as a therapeutic agent for FLT3-ITD-positive AML.[1][2][3]

Mechanism of Action

Flt3-IN-25 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In AML cells harboring the FLT3-ITD mutation, this leads to the downregulation of critical downstream signaling pathways, including STAT5, MAPK, and AKT, which are essential for cell



survival and proliferation.[1] Inhibition of these pathways by **Flt3-IN-25** induces cell cycle arrest in the sub-G1 phase and triggers apoptosis in FLT3-ITD-positive AML cells.[1][2][3]

Data Presentation

In Vitro Inhibitory Activity

Target	IC50 (nM)
FLT3-ITD	0.8[1][2]
FLT3-WT	1.2
FLT3-D835Y	1.4

Cellular Proliferation Inhibition

Cell Line	FLT3 Status	IC50 (nM)
MV4-11	FLT3-ITD	23.5[1][2]
MOLM-13	FLT3-ITD	35.5[1][2]

In Vivo Efficacy in AML Xenograft Models

Mouse Model	Treatment Dose	Tumor Growth Inhibition (TGI)
MV4-11 Xenograft	10 mg/kg	93.4%[1][2]
MOLM-13 Xenograft	20 mg/kg	98.0%[1][2]

Pharmacokinetic Profile

Parameter	Value
Bioavailability (in vivo)	73.6%[1][2]

Experimental ProtocolsIn Vitro Kinase Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of **Flt3-IN-25** against FLT3 kinase.

Materials:

- Recombinant FLT3 kinase (wild-type and mutants)
- Flt3-IN-25
- ATP
- · Kinase buffer
- Substrate peptide
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- · 384-well plates

Procedure:

- Prepare a serial dilution of Flt3-IN-25 in DMSO.
- Add the diluted compound to the wells of a 384-well plate.
- Add the recombinant FLT3 kinase and substrate peptide to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the recommended time.
- Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
- Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Flt3-IN-25 on AML cell lines.



Materials:

- AML cell lines (e.g., MV4-11, MOLM-13)
- Flt3-IN-25
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

Procedure:

- Seed the AML cells in 96-well plates at an appropriate density.
- Prepare a serial dilution of Flt3-IN-25 and add it to the cells.
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Add the cell viability reagent to each well.
- Measure the luminescence using a plate reader to determine the number of viable cells.
- Calculate the IC50 values from the dose-response curves.

AML Xenograft Mouse Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of **Flt3-IN-25**.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG mice)
- FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13)
- Flt3-IN-25
- Vehicle solution (e.g., DMSO, PEG300, Tween 80, Saline)



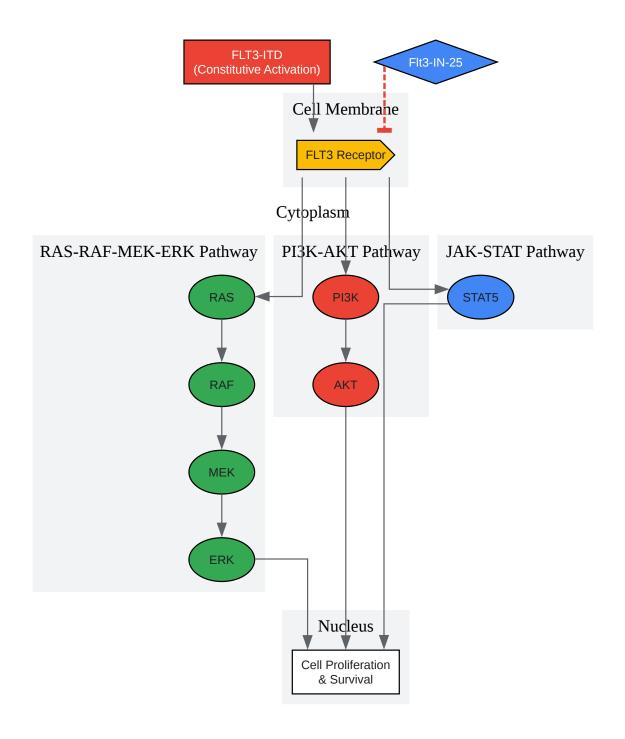
Calipers for tumor measurement

Procedure:

- Subcutaneously inject the AML cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into vehicle control and treatment groups.
- Prepare the Flt3-IN-25 formulation for oral administration. A recommended formulation is DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
- Administer Flt3-IN-25 orally at the desired dose (e.g., 10 or 20 mg/kg) daily.
- Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
- At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
- Calculate the tumor growth inhibition (TGI) based on the tumor volumes in the treated versus control groups.

Visualizations





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Caption: **Flt3-IN-25** inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways.



Inject FLT3-ITD+ AML Cells (MV4-11/MOLM-13) subcutaneously into mice Allow tumors to grow to 100-200 mm³ Randomize mice into control and treatment groups Treatment Phase Administer Flt3-IN-25 (e.g., 10-20 mg/kg, oral) or vehicle daily Monitor tumor volume and body weight regularly Data Analysis

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Euthanize mice at study endpoint

Calculate Tumor Growth Inhibition (TGI)

Caption: Experimental workflow for evaluating **Flt3-IN-25** efficacy in an AML xenograft mouse model.



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References

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